2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride is an organic compound classified as a benzoyl chloride derivative. This compound features a unique structural configuration that includes a benzoyl chloride moiety, a methoxy group, and a dichlorobenzyl ether, which contributes to its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry. The molecular formula of this compound is C₁₅H₁₁Cl₃O₃, and it has a molecular weight of 345.61 g/mol.
The synthesis of 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride typically involves several steps:
On an industrial scale, continuous flow processes may be employed to enhance efficiency, utilizing automated reactors for precise control over reaction parameters such as temperature and pressure.
The structural representation of 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride can be described using various chemical notation systems:
COC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)C(=O)Cl
ISUBMVMXXIDCSV-UHFFFAOYSA-N
These notations reflect the compound's complex structure, which includes multiple functional groups that influence its chemical behavior .
2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride is known to undergo various chemical reactions:
These reactions highlight its utility in synthetic organic chemistry for generating more complex structures.
The mechanism of action for 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride primarily involves its electrophilic nature due to the benzoyl chloride group. This group readily undergoes nucleophilic attack by various nucleophiles, leading to the formation of diverse chemical derivatives depending on the specific reaction conditions and nucleophiles involved.
These properties are crucial for understanding how this compound behaves under different conditions and its potential risks in laboratory settings .
The applications of 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride span several domains:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0